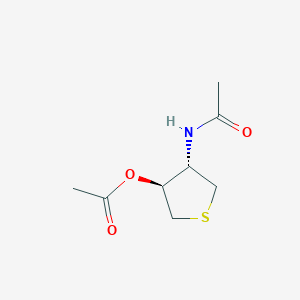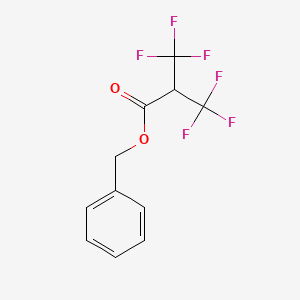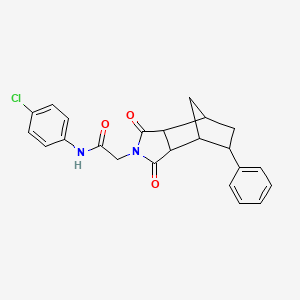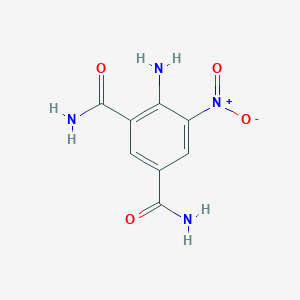![molecular formula C15H14BrNO5S B12472325 N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromo and methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Glycine Derivatization: The attachment of the glycine moiety to the sulfonylated aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.
化学反応の分析
Types of Reactions
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to various targets.
類似化合物との比較
Similar Compounds
- N-[(3-bromo-4-ethoxyphenyl)sulfonyl]-N-phenylglycine
- N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylglycine
- N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylalanine
Uniqueness
N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups on the aromatic ring, along with the sulfonyl and glycine moieties, makes it a versatile compound for various applications.
特性
分子式 |
C15H14BrNO5S |
|---|---|
分子量 |
400.2 g/mol |
IUPAC名 |
2-(N-(3-bromo-4-methoxyphenyl)sulfonylanilino)acetic acid |
InChI |
InChI=1S/C15H14BrNO5S/c1-22-14-8-7-12(9-13(14)16)23(20,21)17(10-15(18)19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChIキー |
ZWDZYLNFYIVMFC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)


![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)

![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)
